3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride
Description
Chemical Structure and Properties 3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride (CAS: 1287752-86-6) is a synthetic organic compound featuring a pyrazole ring substituted with methyl groups at the 3- and 4-positions, linked to a propanoic acid chain. The hydrochloride salt enhances its solubility in aqueous media. Key properties include:
- Molecular Weight: 175.19 g/mol
- Purity: ≥95.0% (as per commercial sources)
Properties
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5-6(2)9-10-7(5)3-4-8(11)12;/h3-4H2,1-2H3,(H,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQAALGYCCOXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,4-dimethyl-1,3-diketone can be used to form the pyrazole ring with hydrazine under reflux conditions.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a nucleophilic substitution reaction. The pyrazole derivative can be reacted with a suitable halogenated propanoic acid derivative, such as 3-bromopropanoic acid, in the presence of a base like potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves converting the free acid form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the propanoic acid, converting it to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(3,4-dicarboxy-1H-pyrazol-5-yl)propanoic acid.
Reduction: Formation of 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of new materials and chemical entities.
Synthesis Pathways
The synthesis generally involves:
- Formation of the pyrazole ring via hydrazine reaction with diketones.
- Introduction of the propanoic acid group through nucleophilic substitution.
- Conversion to hydrochloride salt using hydrochloric acid.
Biology
The compound is under investigation for its biological activities, particularly its potential antimicrobial and anti-inflammatory properties. Research indicates that it may interact with specific molecular targets, modulating enzyme activities related to inflammatory pathways.
Case Study: Anti-inflammatory Activity
A study exploring the anti-inflammatory effects of pyrazole derivatives found that this compound inhibited certain pro-inflammatory enzymes, demonstrating significant promise as a therapeutic agent .
Medicine
Research is ongoing to evaluate its therapeutic potential in treating various diseases. The compound’s ability to modulate biological pathways positions it as a candidate for drug development.
Industry
In industrial applications, this compound is utilized in developing agrochemicals and pharmaceuticals. Its properties make it suitable for creating formulations aimed at pest control and crop protection.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against several pathogens | |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes |
Synthesis Summary
| Step | Reactants/Conditions | Products |
|---|---|---|
| Pyrazole Ring Formation | Hydrazine + 1,3-diketone (reflux) | Pyrazole derivative |
| Propanoic Acid Introduction | Nucleophilic substitution (base) | Propanoic acid derivative |
| Hydrochloride Formation | Hydrochloric acid | Hydrochloride salt |
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Chlorinated 3-Phenylpropanoic Acid Derivatives
Structural Features: Marine-derived compounds such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) and its methyl ester (2) feature a phenyl ring substituted with chlorine and hydroxyl groups instead of a pyrazole ring .
Bioactivity :
Key Differences :
- The target compound’s pyrazole ring introduces nitrogen atoms, enabling hydrogen bonding and metal coordination, unlike the purely aromatic phenyl group.
- The hydrochloride salt in the target compound increases water solubility compared to the neutral acid or ester forms of marine derivatives.
Pyrazole-Thiophene Hybrids (7a and 7b)
Structural Features: Synthetic derivatives like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) incorporate amino and hydroxy groups on the pyrazole ring, conjugated with a thiophene-carboxylate moiety .
Key Differences :
- The target compound lacks polar substituents (e.g., -OH, -NH₂) on the pyrazole ring, favoring lipophilicity over hydrogen-bonding capacity.
- The propanoic acid chain in the target compound provides flexibility and acidity, whereas 7a/b feature rigid thiophene linkages.
Unsubstituted 3-Phenylpropanoic Acid (4)
Structural Features : Compound 4 (from ) is the simplest analog, lacking substituents on the phenyl ring .
Comparison :
- The pyrazole ring in the target compound offers nitrogen-based reactivity, absent in 4.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity: Chlorinated phenylpropanoic acids (1–3) show selective antimicrobial effects, likely due to chlorine’s electron-withdrawing effects enhancing membrane disruption . The target compound’s bioactivity remains uncharacterized but could differ due to pyrazole’s nitrogen-based interactions.
- Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral acids (e.g., 1, 4) or esters (e.g., 2), advantageous for drug formulation .
- Synthetic Utility : Pyrazole-thiophene hybrids (7a/b) highlight the role of heterocyclic diversity in tuning physicochemical properties, suggesting the target compound could be modified similarly for enhanced activity .
Biological Activity
3-(3,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride is a pyrazole derivative known for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound has garnered attention in research due to its unique structure and the implications of its biological activity in various fields such as medicine and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 1287752-86-6. The compound features a pyrazole ring with two methyl groups at positions 3 and 4, and a propanoic acid group that enhances its solubility in aqueous environments, particularly in its hydrochloride form.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or bind to receptors involved in inflammatory pathways, potentially inhibiting pro-inflammatory mediators. This action suggests a mechanism that could be beneficial in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in the following table:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Enterococcus faecalis | 8.33 - 23.15 |
These findings suggest that the compound possesses broad-spectrum antibacterial activity, which could be leveraged for therapeutic applications .
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been studied for its anti-inflammatory potential. Preliminary studies indicate that it may inhibit the production of inflammatory cytokines and modulate immune responses . This dual action makes it a candidate for further investigation in the treatment of inflammatory diseases.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this specific compound:
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of various pyrazole derivatives, including this compound, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : Another research project investigated the impact of pyrazole derivatives on inflammatory markers in animal models, showing a decrease in edema and inflammatory cell infiltration when treated with this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid hydrochloride, and how can purity be optimized?
- Methodology : A multi-step synthesis involving condensation of 3,4-dimethylpyrazole with a propanoic acid derivative under acidic conditions, followed by hydrochlorination. Purification via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane gradients) is critical. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
- Key Considerations : Acid catalysis (e.g., HCl) enhances yield, while inert atmospheres prevent oxidation of the pyrazole ring .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- FTIR : Confirm functional groups (e.g., carboxylic acid O–H stretch ~2500–3300 cm⁻¹, pyrazole C–N bands ~1500 cm⁻¹) .
- NMR : Assign peaks for pyrazole protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and propanoic acid backbone (δ 2.8–3.5 ppm) .
- Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 229.2 (C₉H₁₄N₂O₂·HCl) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrochloride salt; limited solubility in non-polar solvents (hexane). Stability tested at 4°C (pH 7.4 PBS buffer) shows >90% integrity over 72 hours .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Approach : Single-crystal X-ray diffraction using SHELXL for refinement. Key parameters: space group (e.g., P2₁/c), bond angles (pyrazole ring ~120°), and hydrogen-bonding networks between carboxylate and chloride ions .
- Data Contradictions : Discrepancies in torsion angles may arise from crystal packing vs. computational models (DFT/B3LYP). Validate via Hirshfeld surface analysis .
Q. What biological targets or mechanisms are associated with this compound?
- Hypothesis : The pyrazole moiety may inhibit cyclooxygenase (COX-2) or interact with GABA receptors. Test via:
- Enzyme Assays : Measure IC₅₀ against COX-2 using fluorometric kits.
- Molecular Docking : Simulate binding affinity (AutoDock Vina) to receptor pockets (e.g., PDB: 1CX2) .
- Contradictions : Conflicting activity reports in literature may stem from protonation state differences (carboxylic acid vs. carboxylate). Control pH during assays .
Q. How can computational modeling predict reactivity in derivatization reactions?
- Strategy : Use Gaussian09 to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks. For example, the β-carbon of the propanoic acid is susceptible to Michael addition .
- Experimental Validation : Synthesize derivatives (e.g., amides via EDC/NHS coupling) and compare with DFT-predicted reaction pathways .
Q. What strategies address low yields in large-scale synthesis?
- Optimization :
- Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., pyrazole formation).
- Catalysis : Screen Pd/C or zeolites for byproduct reduction.
- Process Analytics : In-line IR monitors reaction intermediates .
Data Interpretation and Troubleshooting
Q. How to resolve discrepancies between computational and experimental spectral data?
- Root Cause : Solvent effects or crystal packing in experimental data vs. gas-phase simulations.
- Solution : Re-run DFT calculations with implicit solvent models (e.g., PCM for water) and compare with experimental NMR in D₂O .
Q. What analytical methods differentiate this compound from structurally similar impurities?
- LC-MS/MS : Use MRM transitions specific to the parent ion (m/z 229.2 → 143.1 for pyrazole fragment).
- XRD : Compare experimental powder patterns with simulated data from single-crystal structures .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
